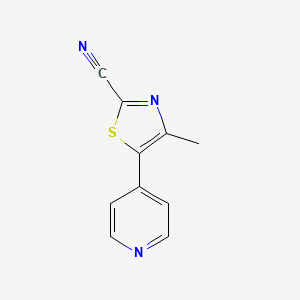
2-Cyano-4-methyl-5-(4-pyridinyl)-thiazole
货号 B8416345
分子量: 201.25 g/mol
InChI 键: PUCDGWRZLSFFFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04804668
Procedure details


p-Toluenesulfonyl chloride (860 mg) was added to a stirred suspension of 4-methyl-5-(4-pyridinyl)-thiazole-2-carboxamide (450 mg) in dry pyridine (5 ml) under ice-cooling, and the mixture was stirred at 90° C. for 21 hours. The mixture was evaporated to dryness, and the residue was dissolved 2N hydrochloric acid aqueous solution (10-15 ml), washed twice with chloroform, and made alkaline by addition of 2N sodium hydroxide aqueous solution. The resulting precipitates were extracted with chloroform, washed with water, dried over magnesium sulfate, and evaporated to dryness. The residue was washed with petroleum ether, and was recrystallized from iso-propanol (twice) to give 2-cyano-4-methyl-5-(4-pyridinyl)-thiazole (220 mg, yield 53%) as pale yellow needles.

Quantity
450 mg
Type
reactant
Reaction Step One


Yield
53%
Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[CH3:12][C:13]1[N:14]=[C:15]([C:24]([NH2:26])=O)[S:16][C:17]=1[C:18]1[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=1>N1C=CC=CC=1>[C:24]([C:15]1[S:16][C:17]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)=[C:13]([CH3:12])[N:14]=1)#[N:26]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
860 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
450 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=C(SC1C1=CC=NC=C1)C(=O)N
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 90° C. for 21 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved 2N hydrochloric acid aqueous solution (10-15 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with chloroform
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by addition of 2N sodium hydroxide aqueous solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitates
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
were extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from iso-propanol (twice)
|
Outcomes


Product
Details
Reaction Time |
21 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1SC(=C(N1)C)C1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 220 mg | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
